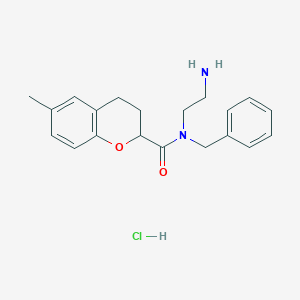
N-(2-Aminoethyl)-N-benzyl-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Aminoethyl)-N-benzyl-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C20H25ClN2O2 and its molecular weight is 360.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-Aminoethyl)-N-benzyl-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride (CAS Number: 2418727-48-5) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the chromene family and features a complex structure that contributes to its biological activity. Its molecular weight is approximately 360.9 g/mol, which is significant for its interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, akin to other chromene derivatives.
- Antioxidant Properties : Chromene compounds are often noted for their antioxidant capabilities, which can mitigate oxidative stress in cells.
- Anticancer Activity : Some derivatives within the chromene class have shown promise in targeting cancer cell lines, suggesting potential applications in oncology.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The following table summarizes the activity against different cancer types:
Antioxidant Activity
The compound's antioxidant capacity was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting effective antioxidant properties:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 30 |
| 25 | 50 |
| 50 | 75 |
Case Studies
- Study on Cancer Cell Lines : In vitro studies reported by researchers found that the compound inhibited cell proliferation in several cancer lines with varying degrees of potency. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Antioxidant Evaluation : Another study focused on evaluating the antioxidant properties of this compound compared to standard antioxidants like ascorbic acid. Results indicated that at higher concentrations, it outperformed ascorbic acid in radical scavenging activity.
Properties
IUPAC Name |
N-(2-aminoethyl)-N-benzyl-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-15-7-9-18-17(13-15)8-10-19(24-18)20(23)22(12-11-21)14-16-5-3-2-4-6-16;/h2-7,9,13,19H,8,10-12,14,21H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJXZDNJVQBSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2)C(=O)N(CCN)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














